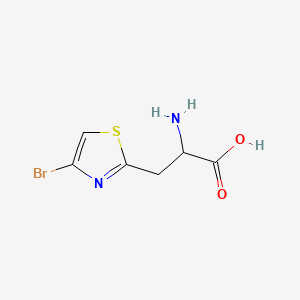![molecular formula C22H35BrO2S2 B13686497 2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene is a synthetic organic compound belonging to the class of thieno[3,2-b]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various applications, particularly in the field of organic electronics and optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene typically involves the bromination of 3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Complex organic molecules with extended conjugation and enhanced electronic properties.
Aplicaciones Científicas De Investigación
2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photocatalysis: Utilized in the development of photocatalysts for hydrogen evolution and other photochemical reactions.
Mecanismo De Acción
The compound’s mechanism of action is primarily related to its electronic properties. The presence of the bromine atom and the thieno[3,2-b]thiophene core allows for efficient charge transfer and conjugation, making it an excellent candidate for electronic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light and the generation of excitons, which are crucial for the functioning of devices like OLEDs and OPVs .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene: Another compound with similar electronic properties used in organic electronics.
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: A related compound with additional functional groups enhancing its reactivity.
Uniqueness
2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene is unique due to its specific substitution pattern and the presence of the bromine atom, which allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C22H35BrO2S2 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
5-bromo-3,6-bis(2-ethylhexoxy)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H35BrO2S2/c1-5-9-11-16(7-3)13-24-18-15-26-21-19(22(23)27-20(18)21)25-14-17(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 |
Clave InChI |
YNJZNRLKMIVXSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CSC2=C1SC(=C2OCC(CC)CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
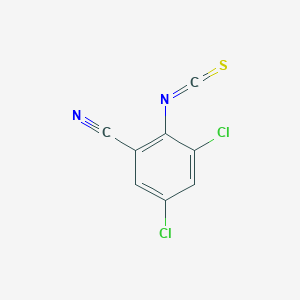
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
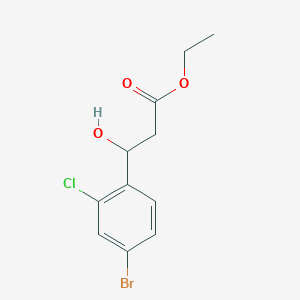
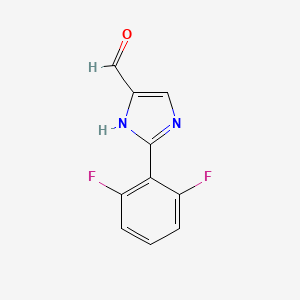
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
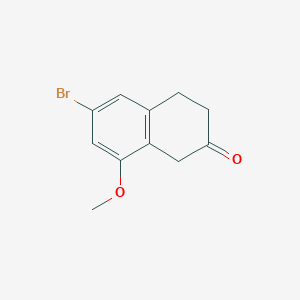
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

